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Introduction
Sodium triphenylborane hydroxide, an adduct of the potent Lewis acid triphenylborane with

sodium hydroxide, serves as a stabilized and convenient form of triphenylborane for various

applications in organic synthesis and materials science.[1][2] Triphenylborane itself is highly

reactive and susceptible to rapid hydrolysis.[2] The formation of the sodium hydroxide adduct

provides a more stable, water-soluble, and easy-to-handle reagent.[2] This adduct is a valuable

tool in catalysis, particularly in polymerization and hydrogenation reactions, and as a synthetic

intermediate.[1][3] These application notes provide detailed protocols for the in situ preparation

of sodium triphenylborane hydroxide, offering researchers flexibility and cost-effectiveness

compared to purchasing the pre-formed adduct solution.

Methods for In Situ Preparation
Two primary methodologies are presented for the in situ generation of sodium triphenylborane

hydroxide: a one-pot synthesis and a two-step synthesis from prepared triphenylborane.

Method 1: One-Pot Synthesis
This method, adapted from patented procedures, allows for the direct synthesis of the sodium

triphenylborane hydroxide adduct in a single reaction vessel.[4] It involves the reaction of finely

dispersed sodium with chlorobenzene and an ortho-borate ester, followed by hydrolysis.
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Method 2: Synthesis from Triphenylborane
This approach involves the initial synthesis and isolation of triphenylborane, which is then

treated with sodium hydroxide to form the adduct. This method is advantageous when a

purified sample of triphenylborane is required for other purposes.

Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of

triphenylborane, the precursor to the sodium hydroxide adduct in Method 2.

Parameter Value Reference

Reactants

Sodium Dispersion (1-5μ) 3.8 g [5]

Chlorobenzene 9.0 g [5]

Isopropyl Orthoborate 4.7 g [5]

Cyclohexane (solvent) 85 ml (40 ml + 45 ml) [5]

Water (for hydrolysis) 60 ml [5]

Reaction Conditions

Temperature 80 °C [5]

Addition Time 60 minutes [5]

Product (Triphenylborane)

Yield 5.17 g (85.4%) [5]

Experimental Protocols
Protocol 1: One-Pot In Situ Preparation of Sodium
Triphenylborane Hydroxide
This protocol is based on the process described in U.S. Patent 4,046,815.[4]
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Materials:

Finely divided sodium

Chlorobenzene

Isopropyl orthoborate

Cyclohexane (anhydrous)

Water (deionized)

Nitrogen gas supply

Four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and

reflux condenser

Procedure:

Under a nitrogen atmosphere, charge the four-necked flask with a dispersion of finely divided

sodium in anhydrous cyclohexane.

Heat the mixture to the boiling point of cyclohexane (approximately 80°C).

Prepare a solution of chlorobenzene and isopropyl orthoborate in cyclohexane. The molar

ratio of chlorobenzene to isopropyl orthoborate should be approximately 3:1 to 3.5:1.

Slowly add the chlorobenzene and isopropyl orthoborate solution to the heated sodium

dispersion over a period of about one hour, maintaining the temperature between 75°C and

105°C. The reaction is highly exothermic and should be controlled by the addition rate and

external cooling if necessary.

After the addition is complete, allow the reaction mixture to cool to room temperature.

Carefully introduce water to the reaction mixture at a temperature of approximately 30-45°C.

This step hydrolyzes the reaction products to form the aqueous solution of the sodium

hydroxide salt of triphenylborane. Excess sodium will react with water to generate hydrogen

gas, which must be safely vented.
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The resulting mixture will separate into an organic phase (cyclohexane and by-products) and

an aqueous phase containing the desired sodium triphenylborane hydroxide. The aqueous

solution can be separated and used directly for subsequent applications.

Protocol 2: Two-Step In Situ Preparation from
Triphenylborane
This protocol first describes the synthesis of triphenylborane, followed by its conversion to the

sodium hydroxide adduct.

Step 1: Synthesis of Triphenylborane

This procedure is adapted from a literature method.[5]

Materials:

Sodium dispersion (1-5μ particle size)

Cyclohexane

Benzene

Chlorobenzene

Isopropyl orthoborate

Water

2.10N Hydrochloric acid

Four-necked flask, mechanical stirrer, thermometer, addition funnel, reflux condenser,

nitrogen atmosphere setup

Distillation apparatus

Filtration apparatus

Procedure:
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Set up the four-necked flask with the stirrer, thermometer, addition funnel, and reflux

condenser under a nitrogen atmosphere.

Charge the flask with 3.8 g of sodium dispersion, 40 ml of cyclohexane, and 2 ml of

benzene.

Heat the contents of the flask to 80°C.

Prepare a solution of 9.0 g of chlorobenzene and 4.7 g of isopropyl orthoborate in 45 ml of

cyclohexane.

Add this solution to the flask over a period of 60 minutes while maintaining the temperature

at 80°C.

After the addition is complete, allow the flask to cool to room temperature.

Add 60 ml of water to the flask.

Separate the resulting aqueous and organic phases. The aqueous phase contains the

sodium salt of triphenylborane.

To isolate triphenylborane, charge the aqueous phase to a distillation column and remove

the alcohol via azeotropic distillation at 70°-100°C over 2 hours.

Titrate the distillation tails at room temperature with 2.10N hydrochloric acid to a pH of 7.2 to

precipitate triphenylborane.

Filter the resulting slurry, wash the white filter cake with water, and vacuum dry to obtain

triphenylborane.

Step 2: In Situ Formation of Sodium Triphenylborane Hydroxide Adduct

Materials:

Triphenylborane (prepared as in Step 1)

Sodium hydroxide solution (e.g., 1 M)
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An appropriate solvent for the intended application (e.g., water, THF)

Procedure:

Dissolve the desired amount of triphenylborane in the chosen solvent under an inert

atmosphere.

Stoichiometrically add the sodium hydroxide solution to the triphenylborane solution with

stirring. The formation of the adduct is typically rapid.

The resulting solution of sodium triphenylborane hydroxide is now ready for use in the

subsequent reaction.
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Caption: Workflow for the one-pot in situ synthesis of sodium triphenylborane hydroxide.
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Step 1: Triphenylborane Synthesis

Step 2: Adduct Formation
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Caption: Workflow for the two-step synthesis of sodium triphenylborane hydroxide.
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B(C₆H₅)₃ Triphenylborane (Lewis Acid)

{[B(C₆H₅)₃OH]⁻Na⁺ | Sodium Triphenylborane Hydroxide Adduct}

Na⁺OH⁻ Sodium Hydroxide (Lewis Base)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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